molecular formula C20H21N7O3 B2647589 2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1020454-55-0

2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No. B2647589
CAS RN: 1020454-55-0
M. Wt: 407.434
InChI Key: WYVZQKORZDDPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a chemical compound with a complex structure . It’s also known as "7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione" .

Scientific Research Applications

Antagonist Radioligand for A2B Adenosine Receptors

A compound closely related to the chemical of interest, MRE 2029-F20, has been identified as a selective antagonist ligand of A2B adenosine receptors. It is particularly used as a radioligand for pharmacological characterization of the human A2B adenosine receptor subtype, highlighting its utility in scientific research aimed at understanding receptor mechanisms and potential therapeutic targets. The use of [3H]-MRE 2029-F20 demonstrates its significant role in receptor binding studies, providing a KD value of 1.65+/-0.10 nM and Bmax value of 36+/-4 fmol/mg protein when bound to human A2B receptors expressed in CHO cells. This application underscores the compound's importance in detailed receptor analysis and pharmacological research (Baraldi et al., 2004).

Coordination Complexes and Antioxidant Activity

Another research dimension involves pyrazole-acetamide derivatives in the synthesis of coordination complexes, particularly with metals such as Co(II) and Cu(II). These complexes have been studied for their structural characteristics and antioxidant activity. The solid-state structure of these complexes was established by single crystal X-ray crystallography. Notably, the study discusses the effect of hydrogen bonding on the self-assembly process and the significant antioxidant activity presented by the ligands and their complexes. This suggests potential applications in designing antioxidant agents and exploring the self-assembly characteristics of coordination compounds for various scientific and technological purposes (Chkirate et al., 2019).

Safety and Hazards

As for the safety and hazards of this compound, it’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information . The MSDS will provide information on handling, storage, and emergency measures in case of an accident .

properties

IUPAC Name

2-[7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-12-9-13(2)27(23-12)19-22-17-16(25(19)10-14-7-5-4-6-8-14)18(29)26(11-15(21)28)20(30)24(17)3/h4-9H,10-11H2,1-3H3,(H2,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZQKORZDDPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

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